1,3-Diphenyl-4,7-dihydroisobenzofuran

Description

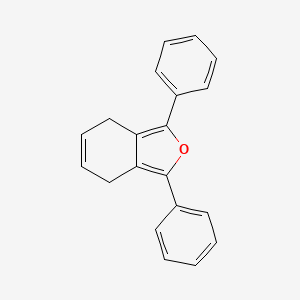

Structure

2D Structure

3D Structure

Properties

CAS No. |

38627-33-7 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

1,3-diphenyl-4,7-dihydro-2-benzofuran |

InChI |

InChI=1S/C20H16O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-12H,13-14H2 |

InChI Key |

KQXIDSYLEMUBTA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2=C(OC(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 1,3 Diphenyl 4,7 Dihydroisobenzofuran Transformations

Pathways Involving Nucleophilic Additions and Cascade Reactions

The dihydroisobenzofuran framework, particularly in its acetal form, is an excellent substrate for tandem reactions initiated by nucleophilic addition. A notable example is the reaction of dihydroisobenzofuran acetals with indoles. This process commences with the acid-catalyzed generation of an oxocarbenium ion intermediate from the acetal. This electrophilic species is then attacked by the nucleophilic indole, typically at the C3 position.

This initial nucleophilic addition is the entry point to a cascade sequence. Following the addition of indole, the resulting intermediate can undergo further transformations, such as skeletal rearrangements, leading to the formation of complex heterocyclic systems. For instance, this tandem reaction provides an efficient route to various indole-substituted tetrahydroisoquinolones. researchgate.netsoton.ac.uk The reaction proceeds first through the addition of the indole to the acetal, followed by a subsequent skeletal rearrangement. soton.ac.uk

The proposed mechanism for this cascade is as follows:

Oxocarbenium Ion Formation: The Lewis acid catalyst (e.g., TMSCl) activates the acetal, leading to the formation of a reactive oxocarbenium ion.

Nucleophilic Attack: The indole attacks the oxocarbenium ion, forming a new carbon-carbon bond and generating an intermediate.

Rearrangement: This intermediate then undergoes a skeletal rearrangement cascade to yield the final tetrahydroisoquinolone product.

This pathway highlights the utility of the dihydroisobenzofuran scaffold in designing cascade reactions where a single nucleophilic addition event triggers a series of bond-forming and bond-breaking events to build molecular complexity efficiently.

Radical Intermediates and Radical-Mediated Transformations

The dihydroisobenzofuran scaffold can also participate in reactions involving radical intermediates. These processes often leverage the activation of C–H bonds, particularly at positions alpha to the ether oxygen (benzylic positions), to forge new bonds.

While specific electrochemical studies on 1,3-Diphenyl-4,7-dihydroisobenzofuran are not extensively documented, the general mechanism for the anodic oxidation of benzylic ethers provides a strong model for its expected behavior. The molecule possesses two benzylic C–H bonds that are susceptible to electrochemical oxidation.

The proposed mechanism for generating radical intermediates from such structures involves the following steps:

Initial Oxidation: Anodic oxidation initiates the process, which can proceed via two main pathways: direct electron transfer from the ether or indirect oxidation mediated by another species. In many cases, a single-electron transfer (SET) from the aromatic ring or the ether oxygen occurs.

Radical Cation Formation: This SET event generates a radical cation.

Deprotonation: The radical cation is a highly acidic species. A subsequent proton loss from the benzylic C–H bond is rapid, leading to the formation of a neutral α-alkoxy benzylic radical.

Further Reaction: This carbon-centered radical can then be trapped by various nucleophiles or participate in C–C bond-forming reactions. researchgate.netchemrxiv.org Alternatively, it can undergo a second oxidation at the electrode surface to form a benzylic carbocation, which is then attacked by a nucleophile.

This electrochemical approach avoids the need for chemical oxidants and allows for controlled generation of radical intermediates for subsequent functionalization. soton.ac.uk

Visible-light photoredox catalysis offers a mild and efficient method for generating radicals from dihydroisobenzofuran systems. Specifically, the C(sp3)–H bonds at the C1 position (alpha to the ether oxygen) can be activated through a photocatalytic process. One such transformation is the α-triazolation of 1,3-dihydroisobenzofuran. acs.org

The proposed mechanism for this photoinduced cross-coupling is initiated by the photocatalyst absorbing visible light and promoting a diazo compound to its triplet carbene state. This is followed by a sequence of hydrogen atom transfer (HAT) events: acs.org

Initial HAT: The triplet carbene acts as a powerful HAT agent, abstracting a hydrogen atom from the α-C–H bond of the dihydroisobenzofuran. This generates an isobenzofuran (B1246724) radical and a diazo radical.

Second HAT: The diazo radical intermediate subsequently abstracts a hydrogen atom from an N-H bond of a 1,2,3-triazole.

Radical Coupling: The resulting isobenzofuran radical and triazole radical then couple to form the final C–N bond, yielding the α-triazolated product.

This process demonstrates a highly regioselective functionalization of the dihydroisobenzofuran core, leveraging the reactivity of radical-like triplet carbenes as efficient HAT acceptors. acs.org

Pericyclic and Cycloaddition Reaction Mechanisms (e.g., Diels-Alder reactions with arynes)

The isobenzofuran core, even in its partially saturated dihydro form, contains a highly reactive diene system within the furan (B31954) ring. This makes it an excellent participant in pericyclic reactions, most notably the Diels-Alder reaction. chemistryviews.orgnih.gov The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. chemistryviews.org

When reacting with highly reactive dienophiles like arynes (generated in situ), 1,3-diphenylisobenzofuran (B146845) derivatives are expected to readily form cycloadducts. The mechanism is as follows:

Aryne Generation: An aryne, such as benzyne, is generated from a suitable precursor (e.g., from 2-(trimethylsilyl)phenyl triflate).

[4+2] Cycloaddition: The isobenzofuran moiety acts as the 4π-electron component (diene) and traps the aryne (2π-electron component). The reaction proceeds through a concerted, pericyclic transition state.

Adduct Formation: This cycloaddition results in the formation of a bridged, polycyclic aromatic precursor. Two new carbon-carbon sigma bonds are formed simultaneously.

This reaction provides a powerful method for synthesizing complex, sterically hindered polyaromatic frameworks from dihydroisobenzofuran precursors. nih.gov The high reactivity of the isobenzofuran diene drives the reaction forward, allowing it to effectively trap transient species like arynes. researchgate.netresearchgate.net

Skeletal Rearrangements within Dihydroisobenzofuran Systems (e.g., TMSCl-catalyzed transformations of acetals)

As introduced in Section 3.1, dihydroisobenzofuran acetals are prone to undergo skeletal rearrangements following an initial nucleophilic addition. A well-studied example is the Trimethylsilyl chloride (TMSCl)-catalyzed tandem reaction with indoles, which transforms the dihydroisobenzofuran skeleton into a tetrahydroisoquinolone framework. researchgate.netsoton.ac.uk

The mechanism, confirmed by DFT calculations, proceeds after the initial nucleophilic addition of indole to the acetal. The key intermediate can then follow one of two pathways: an intramolecular Michael addition or an aza-Michael addition. Under TMSCl catalysis, the pathway leading to tetrahydroisoquinolones is favored. soton.ac.uk

The key steps of the rearrangement are:

Formation of Intermediate A: Nucleophilic addition of indole to the TMSCl-activated acetal yields a crucial intermediate.

Pathway Divergence: This intermediate can exist in equilibrium between an enol form and a ketone form.

Intramolecular Cyclization: The ketone intermediate undergoes an intramolecular aza-Michael addition. This cyclization step is the core of the skeletal rearrangement, where the nitrogen of the indole moiety attacks the enone system.

Final Product Formation: Subsequent protonation and tautomerization yield the stable tetrahydroisoquinolone product.

This transformation is a prime example of how the dihydroisobenzofuran system can be strategically rearranged to construct entirely different and valuable heterocyclic cores. soton.ac.uk

Influence of Substituents and Reaction Conditions on Mechanistic Outcomes

The reaction pathways of dihydroisobenzofuran derivatives are highly sensitive to both the substitution pattern on the molecule and the external reaction conditions. These factors can dictate the outcome of a reaction, selectively favoring one mechanistic pathway over another.

Influence of Substituents: A striking example is the switchable skeletal rearrangement of dihydroisobenzofuran acetals with indoles. The presence of a methoxyl substituent at the 5-position of the dihydroisobenzofuran acetal selectively directs the reaction to produce isoquinolinone products. In contrast, in the absence of this substituent, a chiral phosphoric acid catalyst can steer the reaction towards the formation of amino indanones. This demonstrates that electronic effects from substituents on the aromatic ring can fundamentally alter the preferred cyclization pathway of the reaction intermediate.

Influence of Reaction Conditions: The choice of catalyst, solvent, and temperature plays a critical role in the efficiency and outcome of these transformations. In the TMSCl-catalyzed reaction of dihydroisobenzofuran acetals with indoles, a systematic optimization of conditions was performed.

Table 1: Optimization of Reaction Conditions for the Synthesis of Indole-substituted Dihydroisoquinolinone Data sourced from research on TMSCl-catalyzed tandem reactions of dihydroisobenzofuran acetals. soton.ac.uk

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | p-TSA (50) | CHCl₃ | 0 | 25 |

| 2 | TfOH (50) | CHCl₃ | 0 | 45 |

| 3 | Sc(OTf)₃ (50) | CHCl₃ | 0 | 51 |

| 4 | TMSCl (50) | CHCl₃ | 0 | 75 |

| 5 | TMSCl (50) | CH₂Cl₂ | 0 | 78 |

| 6 | TMSCl (50) | Toluene | 0 | 35 |

| 7 | TMSCl (50) | THF | 0 | <10 |

| 8 | TMSCl (50) | CH₂Cl₂ | -20 | 65 |

| 9 | TMSCl (50) | CH₂Cl₂ | Room Temp. | 84 |

| 10 | TMSCl (20) | CH₂Cl₂ | Room Temp. | 68 |

| 11 | TMSCl (100) | CH₂Cl₂ | Room Temp. | 82 |

As shown in the table, Lewis acids like TMSCl are superior to Brønsted acids (p-TSA, TfOH) for this transformation. The solvent choice is also crucial, with chlorinated solvents like CH₂Cl₂ and CHCl₃ giving high yields, while coordinating solvents like THF inhibit the reaction. Temperature also has a significant impact, with room temperature being optimal for achieving the highest yield. soton.ac.uk These findings underscore the delicate interplay between substrate, catalyst, and conditions in determining the mechanistic course and synthetic efficiency of reactions involving the dihydroisobenzofuran scaffold.

Spectroscopic and Structural Characterization of 1,3 Diphenyl 4,7 Dihydroisobenzofuran Compounds

Application of Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of dihydroisobenzofuran derivatives, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of substituents on the heterocyclic ring.

For the representative compound, 1,1-diphenyl-3-methyl-6,7-dimethoxy-1,3-dihydroisobenzofuran , the expected NMR signals would confirm the presence of the key structural motifs. The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the two phenyl groups, the protons of the dimethoxy groups, the methyl group, and the protons on the dihydroisobenzofuran core. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the quaternary carbons, the aromatic carbons, the methoxy (B1213986) carbons, and the aliphatic carbons of the core structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Dihydroisobenzofuran Derivative As specific data for the target compound is not publicly available, this table represents typical chemical shifts for a related structure like dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate.

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 7.85 (d, J=6.0 Hz) | Aromatic H |

| 7.65 (d, J=6.0 Hz) | Aromatic H |

| 7.54 (m) | Aromatic H |

| 4.02 (s) | Methine CH |

| 3.71 (s) | Methoxy CH₃ |

| 3.61 (s) | Methoxy CH₃ |

| 1.86 (s) | Methyl CH₃ |

| Data sourced from a study on a related 1,3-dihydroisobenzofuranone derivative for illustrative purposes. chemicalbook.com |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For a dihydroisobenzofuran derivative, key absorptions would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic rings, and characteristic C-O-C stretching of the furan (B31954) ether linkage. The absence of a carbonyl (C=O) stretch would differentiate it from its isobenzofuranone analogues.

Table 2: Typical Infrared Absorption Frequencies for Dihydroisobenzofuran Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Ether Stretch | 1250-1050 |

| General characteristic absorption ranges for the specified functional groups. researchgate.net |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For 1,3-Diphenyl-4,7-dihydroisobenzofuran (C₂₀H₁₆O), the expected molecular weight is approximately 272.34 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely show losses of phenyl groups or other stable fragments, consistent with the proposed structure. For comparison, the fully aromatic 1,3-Diphenylisobenzofuran (B146845) (C₂₀H₁₄O) has a molecular ion peak at m/z 270, reflecting the two fewer hydrogen atoms. researchgate.net

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction analysis of 1,1-diphenyl-3-methyl-6,7-dimethoxy-1,3-dihydroisobenzofuran has been performed to elucidate its three-dimensional structure. Such studies confirm the connectivity of the atoms and provide precise measurements of the geometric parameters of the molecule. The analysis reveals the spatial orientation of the phenyl, methyl, and dimethoxy substituents relative to the central dihydroisobenzofuran ring system. These studies are crucial for confirming the stereochemistry and identifying any strain or unusual bonding within the molecule.

Table 3: Illustrative Crystallographic Data for a Dihydroisobenzofuran Derivative Data based on a reported study of 1,1-diphenyl-3-methyl-6,7-dimethoxy-1,3-dihydroisobenzofuran.

| Parameter | Value |

| Chemical Formula | C₂₃H₂₂O₃ |

| Crystal System | (Not specified in abstract) |

| Space Group | (Not specified in abstract) |

| Unit Cell Dimensions | (Not specified in abstract) |

| Refinement R-factor | R(F) = 0.037 |

The data from X-ray diffraction also allows for a detailed analysis of the molecule's conformation and how it packs within the crystal lattice. For substituted dihydroisobenzofurans, the five-membered furan ring typically adopts a specific conformation (e.g., an envelope or twist conformation) to minimize steric strain between the substituents.

In the case of 1,1-diphenyl-3-methyl-6,7-dimethoxy-1,3-dihydroisobenzofuran , the analysis would describe the torsion angles of the phenyl groups relative to the dihydroisobenzofuran core and the orientation of the methoxy and methyl groups. The crystal packing is determined by intermolecular forces such as van der Waals interactions and, in some derivatives, hydrogen bonding. Understanding these packing motifs is important as they can influence the material's physical properties. Theoretical modeling is often used alongside experimental X-ray data to predict and analyze these complex packing arrangements.

Computational Chemistry Studies on 1,3 Diphenyl 4,7 Dihydroisobenzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. Methods like Density Functional Theory (DFT) are often employed to determine the distribution of electrons and energy levels within the molecular structure.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For 1,3-Diphenyl-4,7-dihydroisobenzofuran, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the phenyl substituents, while the LUMO would be distributed over the aromatic systems. The specific energy values would require dedicated quantum chemical calculations.

Table 1: Conceptual Data from Frontier Molecular Orbital Analysis

| Molecular Orbital | Conceptual Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest energy orbital with electrons; indicates sites of nucleophilicity. |

| LUMO | -1.2 | Lowest energy orbital without electrons; indicates sites of electrophilicity. |

Note: The values in this table are illustrative and based on typical values for similar aromatic compounds. Actual values for this compound would need to be determined by specific quantum chemical calculations.

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. youtube.com It is a vector quantity, having both magnitude and direction. For this compound, the presence of the oxygen heteroatom in the furan ring introduces electronegativity differences between it and the adjacent carbon atoms. This leads to bond dipoles.

Theoretical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. science.gov This allows for the theoretical investigation of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. For a molecule like this compound, such studies could explore its role in various reactions, such as cycloadditions where isobenzofurans are known to be highly reactive dienes.

By modeling the interaction of the isobenzofuran (B1246724) with a dienophile, researchers can locate the transition state structure for the reaction. The energy of this transition state relative to the reactants determines the activation barrier, providing a theoretical prediction of the reaction rate. These calculations can be performed using various quantum mechanical methods, and the results can help elucidate complex reaction pathways that are difficult to study experimentally. arxiv.org

Molecular Modeling and Simulation of Conformations and Crystal Structures

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and motions of molecules. nih.gov For a flexible molecule like this compound, which has rotatable phenyl groups and a non-aromatic dihydro ring, conformational analysis is critical. Molecular dynamics (MD) simulations can be used to explore the potential energy surface and identify stable low-energy conformations. researchgate.netnih.gov

These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. nih.gov From this trajectory, one can analyze the preferred orientations of the phenyl groups and the puckering of the dihydro ring. This information is crucial for understanding how the molecule might pack in a solid state to form a crystal. The most stable conformer identified through these simulations often serves as a starting point for crystal structure prediction. nih.gov

A Priori Generation of Crystal Structures and Crystal Packing Prediction

A priori crystal structure prediction (CSP) aims to determine the most stable crystal packing arrangement of a molecule from its chemical diagram alone, without experimental data. nih.gov This is a computationally intensive process that involves two main stages: generating a vast number of plausible crystal structures and then ranking them by their lattice energy.

For this compound, the process would begin with the optimized molecular conformation. Then, various crystallographic space groups and unit cell dimensions are sampled to generate thousands of hypothetical crystal packings. nih.gov The lattice energy of each of these structures is then calculated using force fields or more accurate quantum mechanical methods. The structures with the lowest lattice energies represent the most likely observable polymorphs. escholarship.org This predictive capability is of significant interest in materials science and pharmaceuticals, as different crystal packings (polymorphs) can lead to different physical properties. researchgate.net

Advanced Applications and Research Horizons of the 1,3 Diphenyl 4,7 Dihydroisobenzofuran Scaffold

Role as Versatile Building Blocks in Complex Organic Synthesis

Substituted 1,3-dihydroisobenzofurans are a significant class of building blocks in synthetic chemistry, primarily because this heterocyclic motif is embedded in a wide array of pharmacologically active compounds. lookchem.comresearchgate.net The 1,3-diphenyl-4,7-dihydroisobenzofuran structure serves as a key intermediate, offering a robust scaffold for constructing more complex molecular architectures. Its utility often stems from its function as a masked diene in cycloaddition reactions.

The core of its synthetic utility lies in its ability to participate in Diels-Alder reactions. The 4,7-dihydroisobenzofuran moiety can be aromatized to generate a highly reactive isobenzofuran (B1246724) in situ. This transient 1,3-diphenylisobenzofuran (B146845) is an electron-rich diene that readily reacts with various dienophiles to create intricate, sterically-defined polycyclic systems. This strategy is a powerful tool for accessing complex natural product skeletons and other challenging molecular targets.

For instance, the Diels-Alder reaction between an in situ generated 1,3-diphenylisobenzofuran and a suitable dienophile, such as maleic anhydride, leads to the formation of a bridged adduct. This adduct can then undergo further transformations, such as rearrangement or ring-opening, to yield highly functionalized carbocyclic and heterocyclic frameworks. This approach provides a convergent and efficient pathway to molecules that would be difficult to assemble using other synthetic methods. The versatility of this reaction allows for the introduction of diverse functionalities and stereocenters, depending on the choice of the dienophile.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Synthetic Utility |

| Diels-Alder Cycloaddition | 1,3-Diphenylisobenzofuran (from precursor) | Maleic Anhydride | Bridged Polycyclic Adduct | Access to complex carbocyclic frameworks |

| Diels-Alder Cycloaddition | 1,3-Diphenylisobenzofuran (from precursor) | N-Phenylmaleimide | Nitrogen-containing Polycycle | Synthesis of heterocyclic scaffolds |

| Tandem Reaction | This compound | Oxidizing Agent / Dienophile | Functionalized Naphthalene Derivative | Construction of substituted aromatic systems |

This table presents representative examples of reactions involving the isobenzofuran core derived from the title compound.

Contributions to Materials Science and Functional Materials Development

The extended π-conjugated system inherent in the 1,3-diphenylisobenzofuran structure is a key feature that underpins its potential in materials science. researchgate.net Organic molecules with such characteristics are the foundation for a new generation of functional organic materials used in electronic devices. researchgate.net

The development of efficient organic solar cells (OSCs) relies on the design of novel semiconductor materials that can absorb sunlight and facilitate charge separation and transport. nih.gov Furan-containing compounds are increasingly studied for this purpose due to advantageous properties like structural rigidity, strong fluorescence, and excellent molecular stacking capabilities. nih.gov The this compound scaffold shares this promising furan (B31954) motif.

Derivatives of related structures, like dibenzofulvenes (DBFs), have been synthesized and incorporated into dye-sensitized solar cells (DSSCs). nih.gov Research has shown that the photovoltaic performance of these materials is highly dependent on the functionalization of the core structure. nih.gov For example, attaching electron-donating groups to specific positions on the molecular framework can significantly enhance power conversion efficiencies. nih.gov By analogy, synthetic modification of the phenyl rings on the this compound scaffold could be used to tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing the absorption spectrum and improving charge transfer processes at the donor-acceptor interface in a bulk-heterojunction OSC.

The semiconducting properties of π-conjugated organic polymers make them attractive as more sustainable alternatives to traditional inorganic semiconductors. flsouthern.edu The this compound scaffold can be viewed as a precursor to such materials. For example, a closely related compound, 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione, is synthesized as a step towards poly(p-phenylene), a known organic semiconductor. flsouthern.edu

Furthermore, the fully aromatized analogue, 1,3-diphenylisobenzofuran, is a model compound for studying singlet fission. researchgate.net Singlet fission is a photophysical process where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon that could potentially overcome the Shockley-Queisser limit in single-junction solar cells. The energetic relationship between the singlet and triplet states required for efficient singlet fission is a property of certain π-conjugated systems. researchgate.net The ability to chemically modify the this compound scaffold offers a pathway to synthesize new chromophores designed to meet the specific energy criteria for singlet fission, opening doors for its integration into next-generation photovoltaic and spintronic devices.

| Material Class | Potential Application | Key Property | Relevant Research Finding |

| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | Related poly(p-phenylene) polymers show semiconductive properties. flsouthern.edu |

| Photovoltaic Dyes | Dye-Sensitized Solar Cells (DSSCs) | Tunable HOMO/LUMO levels | Functionalization of similar scaffolds (dibenzofulvenes) impacts efficiency. nih.gov |

| Singlet Fission Chromophores | High-Efficiency Solar Cells | E(S1) ≈ 2E(T1) | 1,3-Diphenylisobenzofuran is a known singlet fission material. researchgate.net |

This table summarizes the potential applications of materials derived from or related to the this compound scaffold.

Utility as Chemical Probes and Tools in Biochemical Research (e.g., for transporter binding sites)

The dihydroisobenzofuran core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrent in a variety of biologically active and clinically used drugs. lookchem.comresearchgate.net Compounds containing this moiety have demonstrated a wide spectrum of pharmacological activities. researchgate.net However, the specific application of this compound as a chemical probe, particularly for investigating transporter binding sites, is an emerging area with considerable potential rather than a widely established practice.

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function or to validate it as a therapeutic target. The development of such tools requires a scaffold that can be readily synthesized and systematically modified. The this compound structure fits this description. Its synthesis allows for the introduction of various functional groups or reporter tags (e.g., fluorescent labels, biotin) onto the phenyl rings or the dihydrofuran core.

A library of such derivatives could be screened against biological targets like membrane transporters. By systematically varying the substituents, it is possible to map the structure-activity relationship (SAR) and identify the key molecular interactions that govern binding affinity and selectivity. For example, a fluorescently labeled derivative that binds to a specific transporter could be used in cellular imaging studies to visualize the transporter's distribution and trafficking. While direct examples for this specific compound are not yet prevalent in the literature, the known bioactivity of the general class makes it a highly attractive starting point for the rational design of new biochemical tools.

Emerging Research Directions and Interdisciplinary Prospects

The future of the this compound scaffold lies at the intersection of organic synthesis, materials science, and chemical biology. Its versatility ensures a rich field of future investigations with significant interdisciplinary character.

One of the most promising directions is the development of asymmetric syntheses. Using chiral catalysts to control the outcome of Diels-Alder reactions involving the isobenzofuran core would provide access to enantiomerically pure, complex molecules, which is of paramount importance for developing new therapeutic agents.

In materials science, an emerging trend is the use of computational chemistry, such as Density Functional Theory (DFT), to predict the electronic and photophysical properties of novel derivatives before undertaking their synthesis. chemmethod.com This "materials-by-design" approach can accelerate the discovery of new organic semiconductors and chromophores for photovoltaics and electronics, specifically tailoring the this compound scaffold for applications like singlet fission or as components in thermally activated delayed fluorescence (TADF) emitters for OLEDs.

From a biochemical perspective, the scaffold represents a largely untapped resource. Future work will likely involve the synthesis and screening of derivative libraries to uncover new biological activities. This could lead to the identification of novel modulators of enzymes, receptors, or transporters. The development of photo-activatable or "clickable" versions of the scaffold would further enhance its utility as a sophisticated chemical probe for studying complex biological systems. The convergence of these research avenues promises to elevate the this compound framework from a synthetic building block to a key component in the next generation of functional molecules and materials.

Conclusion and Future Perspectives

Summary of Key Achievements in 1,3-Diphenyl-4,7-dihydroisobenzofuran Chemistry

The primary achievement in the study of this compound lies in its role as a stable and accessible precursor to the highly valuable, but less stable, 1,3-diphenylisobenzofuran (B146845) (DPBF). The synthesis of the dihydro system itself represents a significant milestone, often accomplished through strategic Diels-Alder reactions. These cycloadditions provide a powerful method for constructing the core six-membered ring. rsc.org

A notable synthetic achievement is the ability to isolate and handle the dihydro intermediate, which stands in contrast to the transient nature of many parent isobenzofuran (B1246724) systems. beilstein-journals.org This stability allows for purification and subsequent functionalization, a critical advantage for multi-step synthetic sequences. The most pivotal achievement, however, is the controlled aromatization of the dihydro-scaffold. This transformation provides a reliable pathway to generate DPBF, a compound widely used as a sensitive probe for detecting reactive oxygen species (ROS), particularly singlet oxygen. targetmol.comglpbio.commedchemexpress.com The conversion of the non-fluorescent dihydro compound into the highly fluorescent DPBF forms the basis of "turn-on" sensing applications.

Interactive Data Table: Key Achievements

| Achievement | Significance | Relevant Precursor Chemistry |

|---|---|---|

| Synthesis of the Dihydro Core | Provides a stable, isolable platform for further chemistry. | Diels-Alder reactions. rsc.org |

| Controlled Aromatization | Reliable generation of the highly fluorescent and reactive 1,3-diphenylisobenzofuran (DPBF). | Oxidative dehydrogenation. noah.nrw |

| Application as a "Pro-Fluorophore" | Enables 'turn-on' fluorescence for sensing applications upon conversion to DPBF. | Use of DPBF as a fluorescent probe. mdpi.comsigmaaldrich.com |

Challenges and Opportunities in Synthetic Methodology Development

Despite progress, significant challenges and corresponding opportunities remain in the synthesis of this compound and its derivatives.

Challenges:

Yield and Selectivity: Current multi-step syntheses can suffer from cumulative yield losses. For substituted analogs, controlling regioselectivity during the initial cycloaddition remains a hurdle.

Aromatization Control: Preventing premature or undesired aromatization to the more stable DPBF during synthesis, purification, and storage is a critical challenge that requires careful control of reaction conditions, particularly temperature and exposure to oxidants. nih.gov

Substrate Scope: The development of synthetic routes that tolerate a wide range of functional groups on both the phenyl rings and the dihydro-backbone is still in its early stages.

Opportunities:

Catalytic Methods: There is a significant opportunity to develop novel catalytic methods, including transition-metal catalysis or organocatalysis, for the direct and efficient synthesis of the dihydroisobenzofuran core. researchgate.net This could lead to milder reaction conditions and improved functional group tolerance.

Asymmetric Synthesis: The development of enantioselective synthetic methods would provide access to chiral this compound scaffolds. These chiral building blocks could be valuable in asymmetric synthesis and for creating chiral materials.

Late-Stage Functionalization: The stability of the dihydro-ring offers the chance for late-stage functionalization. Developing reactions that selectively modify the cyclohexene (B86901) portion of the molecule before a final aromatization step could provide access to a diverse library of novel DPBF derivatives that are difficult to synthesize directly.

Interactive Data Table: Synthetic Challenges and Opportunities

| Area | Specific Challenge | Future Opportunity |

|---|---|---|

| Efficiency | Low overall yields in multi-step sequences. | Development of one-pot or tandem reactions. chemrxiv.org |

| Selectivity | Poor regiocontrol in reactions with unsymmetrical precursors. | Designing highly selective catalytic systems. |

| Stability | Uncontrolled aromatization to DPBF. nih.gov | Exploring protective group strategies for the dihydro-ring. |

| Diversity | Limited functional group tolerance. | Asymmetric synthesis and late-stage functionalization. |

Future Directions in Mechanistic Understanding and Application Innovation

Looking forward, the field is ripe for deeper mechanistic studies and the translation of this fundamental knowledge into innovative applications.

Mechanistic Understanding:

Aromatization Pathways: Detailed kinetic and computational studies are needed to fully elucidate the mechanisms of aromatization under various conditions (e.g., thermal, acid/base-catalyzed, oxidative). noah.nrwnih.gov Understanding these pathways is key to controlling the conversion from the dihydro-form to DPBF.

Cycloaddition Reactivity: A comprehensive investigation into the Diels-Alder reactivity of this compound itself is warranted. nih.govresearchgate.net Comparing its reactivity as a diene to that of the fully aromatic DPBF could reveal interesting electronic and steric effects.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be powerful tools to predict the electronic properties, reactivity, and spectroscopic signatures of both the dihydro compound and its transition states, guiding experimental design. pku.edu.cn

Application Innovation:

Responsive Materials: The conversion from the non-aromatic dihydroisobenzofuran to the aromatic DPBF can be exploited as a chemical trigger. This opens avenues for creating responsive materials where a change in conjugation, and thus in optical or electronic properties, is initiated by a specific stimulus (e.g., an oxidant, light, or heat).

Polymer Science: this compound could serve as a monomer for polymerization. Subsequent aromatization of the polymer backbone would yield novel conjugated polymers with potentially interesting semiconducting or photophysical properties.

Bio-orthogonal Chemistry: The specific conditions required for the aromatization could be harnessed for bio-orthogonal applications, where the "turn-on" fluorescence of DPBF is triggered by a specific biological event or species.

Broader Impact on Modern Organic and Materials Chemistry

The continued exploration of this compound chemistry is poised to have a significant impact on several areas of modern science. The "dihydro-precursor" strategy is a powerful paradigm in synthesis, allowing for the controlled, late-stage generation of highly reactive or functional aromatic compounds from more stable intermediates. This approach simplifies handling and purification while enabling the synthesis of complex targets.

In materials chemistry, this concept contributes to the design of "smart" materials and functional polymers. The ability to post-synthetically modify the electronic structure of a material via aromatization offers a unique tool for tuning properties like conductivity, fluorescence, and absorptivity. wikipedia.org The development of new pro-fluorophores based on this scaffold could lead to more sensitive and selective chemical sensors for applications ranging from environmental monitoring to medical diagnostics. Ultimately, the study of seemingly simple molecules like this compound pushes the boundaries of synthetic methodology and provides the fundamental building blocks for the next generation of functional organic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Diphenyl-4,7-dihydroisobenzofuran, and what analytical techniques are critical for confirming its structural integrity?

- Synthesis : The compound is synthesized via norbornadiene fusion, where bicyclo[2.2.1]hepta-2,5-diene derivatives react with diphenyl-substituted precursors under controlled conditions. This method introduces structural rigidity and distortion at the heterocycle-norbornadiene junction .

- Characterization :

- X-ray crystallography resolves bond angle distortions (e.g., 105–110° at the fused ring junction) .

- NMR spectroscopy (¹H/¹³C) identifies phenyl group environments and hydrogenation states.

- PM3 computational modeling validates geometric distortions and electronic properties .

Q. How should researchers assess the stability of this compound under various experimental conditions?

- Thermal stability : Conduct differential scanning calorimetry (DSC) to detect decomposition temperatures.

- Photochemical stability : Monitor UV-Vis spectral changes under light exposure to assess degradation pathways.

- Solvent compatibility : Test solubility in anhydrous solvents (e.g., chlorobenzene, dichloroethane) and track aggregation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How do structural distortions at the norbornadiene-heterocycle junction influence the compound's reactivity in ring-opening or functionalization reactions?

- The fused norbornadiene system introduces steric hindrance and angle strain (e.g., 108° bond angles vs. 120° in planar systems), which:

- Slow electrophilic aromatic substitution due to reduced π-electron density .

- Promote regioselective ring-opening in metathesis reactions with Grubbs catalysts (e.g., (PCy₃)₂Cl₂Ru=CHPh) .

Q. What methodologies resolve discrepancies in spectral data (e.g., NMR, IR) between synthetic batches of this compound?

- Contamination checks : Use HPLC-MS to detect byproducts (e.g., unreacted diphenyl precursors).

- Isotopic labeling : Employ ¹³C-labeled starting materials to trace signal splitting in NMR.

- Computational validation : Simulate IR/NMR spectra via Gaussian software to match experimental data .

Q. How do substituents (e.g., phenyl groups at 1,3-positions) modulate the electronic properties of the dihydroisobenzofuran core?

- Electronic effects : Phenyl groups act as electron-withdrawing substituents, reducing the furan ring’s electron density. This is confirmed via:

- Cyclic voltammetry : Oxidation potentials shift by +0.3 V compared to non-phenylated analogs.

- UV-Vis spectroscopy : Bathochromic shifts in λmax indicate extended conjugation .

Data Contradictions and Resolution

- Spectral inconsistencies : Discrepancies in ¹H NMR coupling constants (J values) between synthetic batches may arise from varying diastereomer ratios. Resolution involves chiral HPLC separation and single-crystal X-ray analysis .

- Reactivity variations : Differences in metathesis yields (e.g., 60–85%) are attributed to trace moisture in solvents. Use Karl Fischer titration to ensure solvent anhydrity .

Key Physical and Chemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.